molecular formula C8H4F6 B1391539 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene CAS No. 1214358-19-6

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

Cat. No. B1391539
M. Wt: 214.11 g/mol
InChI Key: LDEXMEXBAAFADX-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene” is an organic compound that contains the difluoromethyl group . This group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .


Synthesis Analysis

The synthesis of compounds containing the difluoromethyl group has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Chemical Reactions Analysis

The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . Site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes .

Scientific Research Applications

Application 1: Defluorinative Functionalization in Organic Chemistry

  • Summary of the Application: The compound is used in a process called defluorinative functionalization. This process converts the trifluoromethyl group to the difluoromethyl motifs, which is an efficient synthetic strategy. This method is particularly beneficial in the pharmaceutical, agrochemical, and materials sectors .
  • Methods of Application or Experimental Procedures: The method involves a C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow. This approach enables diverse functional group transformations .
  • Results or Outcomes: The methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .

Application 2: Late-stage Difluoromethylation

  • Summary of the Application: This compound is used in late-stage difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
  • Methods of Application or Experimental Procedures: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
  • Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Application 3: Synthesis of Trifluoromethyl Ethers

  • Summary of the Application: The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This compound is used in the synthesis of trifluoromethyl ethers .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of the compound with other reagents to form the trifluoromethoxy group .
  • Results or Outcomes: The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity . This has led to the development of new pharmaceuticals and agrochemicals .

Application 4: Design and Synthesis of Emitters

  • Summary of the Application: This compound is used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This field of research is particularly beneficial in the development of new materials for optoelectronic devices .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of the compound with other reagents to form the desired emitter . The process is guided by both experimental and computational methods .
  • Results or Outcomes: The derivative of 9,9-dimethyl-9-10-dihydroacridine and 1,4-bis(trifluoromethyl)benzene was found to be a promising blue TADF emitter with a high singlet charge transfer onset of 2.91 eV . This compound demonstrated cyan electroluminescence .

Application 5: Synthesis of Fluorinated Compounds

  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of the compound with other reagents to form the trifluoromethoxy group .
  • Results or Outcomes: The trifluoromethoxy group has led to the development of new pharmaceuticals and agrochemicals .

Safety And Hazards

The safety data sheet for a related compound, “4-(Trifluoromethyl)benzene-1-sulfonyl chloride”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an active area of research . The number of applications for these compounds continues to grow, making the development of fluorinated organic chemicals an increasingly important research topic .

properties

IUPAC Name

2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEXMEXBAAFADX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene

CAS RN

1214358-19-6
Record name 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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